6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-
Description
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-, is a pyrimidine derivative characterized by a sulfur-containing thiol group at position 6, an amino group at position 2, a methyl group at position 4, and an iodine atom at position 5. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, forming the backbone of nucleic acids and vitamins . Pyrimidine derivatives like pyrimethamine and trimethoprim have established roles as antimalarial and antibacterial agents, highlighting the therapeutic relevance of this chemical class . The iodine substituent may enhance binding affinity to biomolecular targets due to its size and polarizability, while the thiol group could facilitate redox interactions or metal coordination .
Structure
3D Structure
Properties
CAS No. |
63732-01-4 |
|---|---|
Molecular Formula |
C5H6IN3S |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
InChI Key |
QXDXJQCESHNQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)N)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo- generally involves:
- Construction of the pyrimidine ring with appropriate substituents (amino, methyl).
- Selective introduction of iodine at the 5-position.
- Installation or transformation to the thiol group at the 6-position.
This sequence requires careful control of reaction conditions to achieve regioselectivity and functional group compatibility.
Pyrimidine Core Construction
Cyclization Approaches
The pyrimidine ring can be constructed via cyclization reactions involving amidine or guanidine derivatives with β-ketoesters or cyanoacetates:
Cyclization of cyanoacetate and urea derivatives: A method described for related pyrimidines involves reacting cyanoacetate with urea under reflux with sodium in alcohol solvents to yield 4-amino-2,6-dihydroxypyrimidine derivatives. This method avoids harsh reagents like phosphorus oxychloride and is environmentally friendlier.
Morita-Baylis-Hillman (MBH) adduct condensation: A three-step process uses MgI2-mediated MBH reaction to prepare α-iodomethylene β-keto esters, which are then condensed with amidines or guanidines to form 2,6-disubstituted pyrimidines, allowing introduction of iodine substituents.
Thiol Group Installation at C-6
The thiol group at the 6-position can be introduced by:
Nucleophilic substitution of a leaving group (e.g., chloro or hydroxy) with thiol sources: Starting from 6-chloropyrimidine derivatives, reaction with thiourea or sodium hydrosulfide can yield the 6-pyrimidinethiol.
Direct sulfurization of carbonyl or hydroxyl groups: Treatment with phosphorus pentasulfide or Lawesson’s reagent can convert carbonyl groups in pyrimidine diones to thiocarbonyls, which upon further reaction can yield thiol functionalities.
Representative Preparation Protocol (Literature-Based)
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Cyclization | Cyanoacetate + urea, sodium metal, methanol/ethanol, reflux 65-80 °C, 3-4 h | Formation of 4-amino-2,6-dihydroxypyrimidine intermediate | Pyrimidinedione intermediate |
| 2. Methylation | Methylating agent (dimethyl sulfate), solid base (NaOH), phase transfer catalyst (tetrabutylammonium bromide), toluene, 60-80 °C, 8-10 h | Introduce methyl groups at 2,6 positions | 4-amino-2,6-dimethoxypyrimidine |
| 3. Iodination | Iodine in DMF or acetonitrile, room temperature to 60 °C, 3 h | Selective iodination at 5-position | 5-iodo-4-amino-2,6-dimethoxypyrimidine |
| 4. Thiolation | Thiourea or NaSH in aqueous ethanol, 60-70 °C, 3 h | Substitution to form thiol at 6-position | 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo- |
Note: Exact conditions for the methylation and thiolation steps may vary depending on substrate and desired purity.
Analytical and Characterization Data
- Elemental analysis and spectroscopy (NMR, IR, MS): Confirm the presence of amino, methyl, iodine, and thiol groups.
- IR spectroscopy: Characteristic bands for NH2 (~3400 cm⁻¹), C=S or SH (~2550-2600 cm⁻¹).
- NMR: Chemical shifts consistent with substituted pyrimidine protons and methyl groups.
- Mass spectrometry: Molecular ion peak at m/z corresponding to 267.09 g/mol (molecular weight).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Deiodinated pyrimidinethiol derivatives.
Substitution: Various substituted pyrimidinethiol compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 6-Pyrimidinethiol Derivatives and Analogues
Physicochemical Properties
- The iodine atom may lower solubility relative to bromine due to greater hydrophobicity .
- Spectroscopic Characterization: Similar to 2-amino-5-bromo-6-methyl-4-pyrimidinol, the target compound’s structure could be confirmed via IR (C-S stretch at ~600–700 cm⁻¹) and NMR (δ ~2.5 ppm for CH₃, δ ~8 ppm for aromatic protons) . Mass spectrometry would further validate molecular weight, as demonstrated for pyrimidinediamine derivatives .
Biological Activity
6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- (commonly referred to as 2-amino-4-methyl-5-iodo-6-pyrimidinethiol) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).
Antimicrobial Activity
Pyrimidine derivatives, including 6-pyrimidinethiol compounds, have shown significant antimicrobial properties. The compound exhibits activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
The compound's effectiveness against resistant strains highlights its potential in combating antibiotic resistance.
Anticancer Potential
Research has indicated that pyrimidine derivatives can inhibit tumor growth and possess cytotoxic effects on cancer cells. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis.
Case Study:
In a study evaluating the anticancer properties of various pyrimidine derivatives, 6-pyrimidinethiol was found to significantly reduce cell viability in human cancer cell lines through apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish their biological effects.
Table 2: Structure-Activity Relationships of Pyrimidine Derivatives
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Position 2 | Amino group addition | Increased antimicrobial activity |
| Position 5 | Iodine substitution | Enhanced anticancer properties |
| Position 4 | Methyl group addition | Improved selectivity towards cancer cells |
The presence of an iodine atom at position 5 has been linked to increased reactivity and enhanced biological activity against certain pathogens and cancer cells .
Q & A
Q. What are the optimal synthetic routes for 6-pyrimidinethiol, 2-amino-4-methyl-5-iodo- under laboratory conditions?
Methodological Answer: The synthesis typically involves halogenation at the 5-position of a pyrimidine precursor. A plausible route includes:
- Starting Material : 2-Amino-4-methylpyrimidine, which can undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 60–80°C .
- Thiolation : Introduce the thiol group via nucleophilic substitution using thiourea or phosphorus pentasulfide (P₂S₅) under reflux conditions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can spectroscopic techniques (FT-IR, NMR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- FT-IR : Validate the thiol (-SH) stretch (~2550 cm⁻¹) and amino (-NH₂) vibrations (~3350 cm⁻¹). The absence of a carbonyl peak confirms successful substitution .
- ¹H/¹³C NMR : Key signals include the methyl group at C4 (~δ 2.1 ppm for ¹H; ~δ 20 ppm for ¹³C) and the aromatic proton at C5 (split due to iodine’s spin-½ nucleus) .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (C₅H₇IN₃S: 268.05 g/mol). Fragmentation patterns (e.g., loss of I⁻ or SH groups) aid confirmation .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent iodine dissociation or thiol oxidation .
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the thiol group.
- pH Stability : Avoid strongly basic conditions (>pH 9), which may deprotonate the thiol and trigger disulfide formation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this iodinated pyrimidine?
Methodological Answer:
- Isotope Effects : Iodine’s quadrupolar moment (¹²⁷I, spin-½) causes complex splitting in NMR. Use 2D NMR (COSY, HSQC) to decouple overlapping signals .
- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify discrepancies in tautomeric forms or hydrogen bonding .
Q. What mechanistic insights govern iodine substitution at the 5-position of pyrimidine derivatives?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Iodination is directed by electron-donating groups (e.g., -NH₂ at C2). Kinetic studies (e.g., varying temperature or iodine source) can reveal rate-determining steps .
- Isotopic Labeling : Use ¹²⁵I to track substitution efficiency via radiometric assays or autoradiography .
Q. How can crystallographic data address challenges in structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/water). Refine using software like ORTEP-III to resolve iodine’s positional disorder and confirm bond angles/distances .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous iodopyrimidines to identify deviations in packing motifs .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to predict sites for nucleophilic (C5-I) or electrophilic (C2-NH₂) attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using AMBER or CHARMM force fields .
Q. How can researchers resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) to detect impurities (<0.5% area). Compare retention times with synthetic intermediates .
- Elemental Analysis (EA) : A >0.3% deviation in C/H/N/S/I percentages indicates incomplete purification. Re-optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
